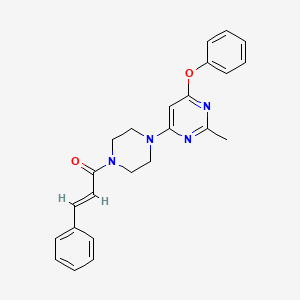
(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Introduction
The compound (E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one represents a novel organic molecule with significant potential in pharmacology. Its complex structure, which includes a phenylpropene moiety and a piperazine ring substituted with a pyrimidine derivative, suggests diverse biological activities. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O. The presence of functional groups such as phenoxy , piperazine , and pyrimidine contributes to its pharmacological properties. The enone functionality is crucial for its chemical reactivity and potential interactions with biological targets.
Synthesis Methods
Various synthetic routes have been explored for the production of this compound. The synthesis typically involves multi-step organic reactions, where optimization of reaction conditions is vital for enhancing yields and purity. Common methods include:
- Piperazine Substitution : Involves the reaction of piperazine derivatives with phenoxy-pyrimidine compounds.
- Enone Formation : Utilizes carbon-carbon double bond formation adjacent to a carbonyl group.
Biological Activity
Research indicates that This compound exhibits various biological activities, including:
2. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective activity. In animal models subjected to acute cerebral ischemia, compounds with similar structures have demonstrated the ability to prolong survival time and reduce mortality rates .
3. Interaction Studies
Interaction studies reveal that this compound can bind selectively to certain receptors or enzymes, influencing their activity. Such interactions are essential for elucidating the mechanism of action and optimizing therapeutic efficacy.
Case Studies and Research Findings
A comprehensive review of available literature highlights several key findings:
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of This compound . Potential areas for future investigation include:
- In vitro and in vivo Studies : To assess the full range of biological activities and therapeutic potentials.
- Mechanistic Studies : To understand the specific interactions at the molecular level.
- Optimization of Synthesis : To enhance yield and purity for pharmaceutical applications.
Propiedades
IUPAC Name |
(E)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-19-25-22(18-23(26-19)30-21-10-6-3-7-11-21)27-14-16-28(17-15-27)24(29)13-12-20-8-4-2-5-9-20/h2-13,18H,14-17H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUFZIKCBJPBC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













